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Compound of Interest

Compound Name: L-363564

Cat. No.: B15623961

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity
profile of L-363564, a non-peptide antagonist targeting oxytocin and vasopressin receptors.
The data presented herein is essential for understanding its potential therapeutic applications
and guiding further research.

Binding Affinity and Selectivity Profile

The binding affinity of L-363564 for the human oxytocin receptor (OTR) and the human
vasopressin receptor subtypes (V1a, V1b, and V2) was determined through competitive
radioligand binding assays. The data, presented as inhibition constants (Ki), quantify the affinity
of L-363564 for these receptors.

Table 1: Binding Affinity (Ki) of L-363564 at Human Oxytocin and Vasopressin Receptors
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Receptor Radioligand Test Compound Ki (nM)

Oxytocin (OTR) [3H]-Oxytocin L-363564 Data not available

] [BH]-Arginine )
Vasopressin Vl1a ) L-363564 Data not available
Vasopressin

] [3H]-Arginine ]
Vasopressin V1b ] L-363564 Data not available
Vasopressin

) [3H]-Arginine )
Vasopressin V2 ) L-363564 Data not available
Vasopressin

Note: Specific Ki
values for L-363564
are not publicly
available. This table
serves as a template

for the expected data.

Table 2: Selectivity Profile of L-363564

Receptor Ratio Selectivity (Fold)
Vla/OTR Data not available
V1ib/OTR Data not available
V2 /0OTR Data not available

Note: Selectivity is calculated as the ratio of Ki
values (e.g., Ki(V1a) / Ki(OTR)).

Functional Antagonist Activity

The functional antagonist activity of L-363564 was assessed in cell-based assays by
measuring its ability to inhibit agonist-induced downstream signaling. For the Gg-coupled OTR,
Vla, and V1b receptors, this was determined by measuring changes in intracellular calcium
mobilization. For the Gs-coupled V2 receptor, antagonist activity was quantified by measuring
the inhibition of agonist-induced cyclic AMP (cCAMP) production.
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Table 3: Functional Antagonist Potency (IC50) of L-363564

Receptor Functional Assay Agonist IC50 (nM)

Oxytocin (OTR) Calcium Mobilization Oxytocin Data not available
Vasopressin Vl1a Calcium Mobilization Arginine Vasopressin Data not available
Vasopressin V1b Calcium Mobilization Arginine Vasopressin Data not available
Vasopressin V2 CAMP Accumulation Arginine Vasopressin Data not available

Note: Specific IC50
values for L-363564
are not publicly
available. This table
serves as a template

for the expected data.

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-363564 for OTR, V1a, V1b, and V2
receptors.

Materials:

o Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the
human recombinant receptor of interest.

e Radioligands: [3H]-Oxytocin for OTR and [3H]-Arginine Vasopressin for V1a, V1b, and V2
receptors.

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM CaClz, 0.2% BSA, pH 7.4.
o Wash Buffer: 50 mM Tris-HCI, 500 mM NacCl, 0.1% BSA, pH 7.4.

e Test Compound: L-363564, serially diluted.
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» Non-specific Binding Control: A high concentration (e.g., 1 uM) of the unlabeled endogenous
ligand (Oxytocin or Arginine Vasopressin).

« Filtration System: 96-well glass fiber filter plates (GF/C) pre-coated with 0.5%
polyethyleneimine (PEI), and a vacuum manifold.

¢ Scintillation Counter and scintillation cocktail.
Procedure:

e In a 96-well plate, combine the cell membranes (10-20 pg protein/well), a fixed concentration
of the appropriate radioligand (at or below its Kd value), and varying concentrations of L-
363564.

» For total binding, substitute L-363564 with assay buffer. For non-specific binding, add the
high concentration of the unlabeled ligand.

¢ Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.

o Terminate the reaction by rapid filtration through the pre-treated GF/C filter plate using a
vacuum manifold.

o Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

» Allow the filters to dry, then add scintillation cocktail to each well.

e Quantify the radioactivity in each well using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total binding.

o Determine the IC50 value of L-363564 by non-linear regression analysis of the competition
binding data.

o Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Competitive Antagonism
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Objective: To determine if L-363564 acts as a competitive antagonist and to calculate its pA2
value, a measure of its potency.[1]

Procedure:

o Generate multiple agonist (e.g., Oxytocin or Arginine Vasopressin) concentration-response
curves in the absence and presence of several fixed concentrations of L-363564.

e Determine the EC50 value of the agonist from each curve.

o Calculate the dose ratio (r) for each concentration of L-363564 using the formula: r = EC50
(in presence of antagonist) / EC50 (in absence of antagonist).

e Construct a Schild plot by plotting log(r-1) on the y-axis against the log of the molar
concentration of L-363564 on the x-axis.

o Perform a linear regression on the Schild plot. A slope not significantly different from 1 is
indicative of competitive antagonism.[2]

e The x-intercept of the regression line provides the pA2 value, which is the negative logarithm
of the antagonist concentration that produces a dose ratio of 2.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the targeted receptors and a typical
experimental workflow for characterizing an antagonist.
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Caption: Gg-coupled signaling pathway for OTR, V1a, and V1b receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b15623961#|-363564-binding-affinity-and-selectivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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